molecular formula C2H6ClOP B074252 Dimethylphosphinic chloride CAS No. 1111-92-8

Dimethylphosphinic chloride

Cat. No. B074252
CAS RN: 1111-92-8
M. Wt: 112.49 g/mol
InChI Key: CVNMBKFJYRAHPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylphosphinic chloride derivatives and related complexes has been explored in several studies. For instance, the synthesis of phospholipids via dimethylphosphoryl chloride demonstrates the compound's utility as a simple phosphorylating agent, highlighting its role in the preparation of complex organic molecules (Bittman, R., Rosenthal, A., & Vargas, L., 1984). Additionally, the preparation of rhodium(III) complexes containing dimethylphosphine or bis(dimethylphosphino)ethane showcases the synthesis of inorganic compounds utilizing dimethylphosphinic chloride derivatives (Simonsen, K. et al., 1989).

Molecular Structure Analysis

The molecular structure of dimethyltin chloride N, N-dimethyldithiocarbamate has been detailed, providing insight into the coordination environment and geometrical arrangement around the tin atom, which is of relevance to the structural characteristics of dimethylphosphinic chloride derivatives (Furue, K. et al., 1970).

Chemical Reactions and Properties

Dimethylphosphinic chloride undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the oxidative addition of dimethylphosphite to iridium(I) and rhodium(I) complexes results in hydrido-iridium(III) or -rhodium(III) dimethylphosphonate complexes, illustrating the reactivity and potential applications of dimethylphosphinic chloride in catalysis and organic synthesis (Bennett, M. & Mitchell, T., 1974).

Physical Properties Analysis

The physical properties of dimethylphosphinic chloride and its derivatives are crucial for their handling, storage, and application in chemical processes. Studies on compounds like dimethylammonium trichlorocuprate(II) provide valuable data on structural transitions and physical characteristics that may be analogous to those of dimethylphosphinic chloride derivatives (Willett, R. et al., 2006).

Chemical Properties Analysis

The chemical properties of dimethylphosphinic chloride, such as reactivity, stability, and interaction with various substrates, are of paramount importance. The study on the synthesis and reactivity of a diorganotin thiocarboxylate, for example, highlights the chemical behavior and potential reactivity patterns that could be relevant to dimethylphosphinic chloride and its compounds (Singh, N. et al., 2009).

Scientific Research Applications

  • Chemical Synthesis and Organic Intermediates :

    • Dimethylaminopropyl chloride, hydrochloride is primarily used as an industrial and research organic chemical intermediate. It acts as an alkylating agent in Grignard and other types of reactions. It's also used as a pharmaceutical intermediate for drug synthesis, an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies (Abdo, 2007).
  • Drug Delivery Systems :

    • Supramolecular transitions in dimethyldi-n-octylammonium chloride [DiC8][Cl] in aqueous solution offer new opportunities for drug delivery systems. These transitions, which move from vesicles to micelles, are driven by the surfactant chemical structure combining hydrophilic and hydrophobic characteristics (Leclercq, Bauduin, & Nardello‐Rataj, 2017).
  • Gas Chromatographic Analysis :

    • Dimethylthiophosphinic chloride reacts with monohydroxy-steroids to form esters with good gas chromatographic properties. These esters can be detected at very low levels with the alkali flame detector, making them suitable for chromatographic determination of various biologically relevant compounds (Jacob & Vogt, 1978).
  • Hydrogen Bond Studies :

    • Studies of dimethylphosphinic acid + N-base systems in the middle and far-infrared region have provided insights into hydrogen bonds with large proton polarizability, essential for understanding molecular interactions in various chemical systems (Langner & Zundel, 1998).
  • Catalysis in Organic Reactions :

    • Palladium complexes bearing (2,6-dimesitylphenyl)dimethylphosphine have been shown to be efficient for coupling of aryl chlorides with arylboronic acids, indicating their potential use in catalyzing Suzuki reactions (Smith, Woloszynek, Chen, Ren, & Protasiewicz, 2004).
  • Synthesis of Phospholipids :

    • Dimethylphosphoryl chloride has been utilized in the synthesis of phospholipids, highlighting its usefulness as a phosphorylating agent in this domain (Bittman, Rosenthal, & Vargas, 1984).

Safety And Hazards

Dimethylphosphinic chloride is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[chloro(methyl)phosphoryl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMBKFJYRAHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149503
Record name Dimethylphosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphosphinic chloride

CAS RN

1111-92-8
Record name Phosphinic chloride, dimethyl-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphosphinic chloride
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Record name Dimethylphosphinic chloride
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Record name Dimethylphosphinic chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
JR Durig, DW Wertz, BR Mitchell, F Block… - The Journal of …, 1967 - ACS Publications
The infrared spectra of liquid (CH3) 2PSCI and (CH3) 2PSBr have been measured from 4000 to 33 cm-1. The infrared spectrum of (CH3) 2P0C1 dissolved in varioussolvents has also …
Number of citations: 27 pubs.acs.org
PJ Christen, LM Van Der Linde - Recueil des Travaux …, 1959 - Wiley Online Library
… this way the dimethylphosphinic chloride, and Kosolapoff and Watson 4 also prepmed the diethylphosphinic chloride from &e crude reaction product of the correspondinhg Grignard …
Number of citations: 14 onlinelibrary.wiley.com
KA Pollart, HJ Harwood - The Journal of Organic Chemistry, 1962 - ACS Publications
… It was subsequently found that dimethylphosphinothioic chloride readily reacts with thionyl chloride to form dimethylphosphinic chloride in a yield comparable to that obtained from the …
Number of citations: 53 pubs.acs.org
JW HUBER III - 1974 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGLGGGGGGG GGG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
K Moedritzer - Journal of the American Chemical Society, 1961 - ACS Publications
… methyl group in dimethylphosphinic chloride by chloromethyl groupsincreases the chemical shift by 6.9 ± 0.5 ppm per replaced chloromethyl group. Substitution of the methyl groups by …
Number of citations: 74 pubs.acs.org
WV Cicha, JS Haynes, KW Oliver… - Canadian journal of …, 1985 - cdnsciencepub.com
… product; however, the best yields were obtained by the method described In detail below involving oxidation with an excess of sulfuryl chloride to give dimethylphosphinic chloride, (CH,)…
Number of citations: 37 cdnsciencepub.com
M Halmann - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Dimethylphosphinyl fluoride was prepared by reaction of dimethylphosphinic chloride with sodium fluoride: Me2POC1 + NaF = Me,POF + NaC1. The synthesis of several other …
Number of citations: 21 pubs.rsc.org
K Jacob, W Vogt, M Knedel - Liebigs Annalen der Chemie, 1979 - Wiley Online Library
… Hydroxysteroids la - 7a are converted in high yields into the dimethylphosphinates lb - 7b by dimethylphosphinic chloride or N,N-(dimethy1)dimethylphosphinic amide. …
EW Hagaman - Energy & fuels, 1988 - ACS Publications
… /1000 coal carbons when quenched with methyliodide, or 7 tertiary phosphine oxide residues ((CH3)2RcPO)/1000 coal carbons when quenched with dimethylphosphinic chloride. The …
Number of citations: 5 pubs.acs.org
MD Joesten, YT Chen - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
Metal complexes of R 2 P(O)OP(O)R 2 where R is methyl, ethyl, or phenyl have been isolated and characterized. The complexes have the stoichiometry M(ClO 4 ) 2 ·3L where M is Co, …
Number of citations: 4 www.sciencedirect.com

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